molecular formula C13H9ClFNO4S B2460948 4-Chloro-3-(4-fluoro-phenylsulfamoyl)-benzoic acid CAS No. 721415-29-8

4-Chloro-3-(4-fluoro-phenylsulfamoyl)-benzoic acid

Cat. No.: B2460948
CAS No.: 721415-29-8
M. Wt: 329.73
InChI Key: ZNLCUHPLAHASPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Comparison Table

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol)
This compound C$${13}$$H$$9$$ClFNO$$_4$$S -Cl, -SO$$2$$NH(4-FC$$6$$H$$_4$$) 329.73
4-Chloro-3-(phenylsulfamoyl)benzoic acid C$${13}$$H$${10}$$ClNO$$_4$$S -Cl, -SO$$2$$NH(C$$6$$H$$_5$$) 311.74
3-[Allyl-(4-fluoro-phenyl)-sulfamoyl]-4-chloro-benzoic acid C$${16}$$H$${13}$$ClFNO$$_4$$S -Cl, -SO$$2$$N(CH$$2$$CH=CH$$2$$)(4-FC$$6$$H$$_4$$) 369.80

Key Observations:

  • Electron-Withdrawing Effects : The 4-fluoro substituent on the phenyl ring increases the sulfonamide’s electrophilicity compared to non-fluorinated analogs (e.g., CID 793724). This enhances hydrogen-bonding potential with biological targets.
  • Steric Influence : Bulky groups like the allyl chain in the derivative from reduce conformational flexibility, potentially altering binding affinities in enzymatic interactions.
  • Acid-Base Properties : The carboxylic acid group (pK$$a$$ ~2.5) and sulfonamide (pK$$a$$ ~10) create a zwitterionic structure at physiological pH, influencing solubility and membrane permeability.

These structural nuances highlight how minor modifications impact physicochemical and biological behavior, guiding the design of sulfonamide-based therapeutics.

Properties

IUPAC Name

4-chloro-3-[(4-fluorophenyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFNO4S/c14-11-6-1-8(13(17)18)7-12(11)21(19,20)16-10-4-2-9(15)3-5-10/h1-7,16H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLCUHPLAHASPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanism

4-Chlorobenzoic acid is treated with excess chlorosulfonic acid (ClSO₃H) at elevated temperatures (140–145°C) for 6–8 hours. The reaction proceeds via electrophilic aromatic substitution, where the sulfonic acid group attaches at position 3, yielding 4-chloro-3-(chlorosulfonyl)benzoic acid (Fig. 1A). Excess chlorosulfonic acid is carefully quenched by dropwise addition to ice-water, precipitating the intermediate as a crystalline solid.

Key Parameters

  • Temperature : 140–145°C
  • Reagent Ratio : 1:3.3 (4-chlorobenzoic acid : ClSO₃H)
  • Workup : Ice-water quenching, filtration, and recrystallization from ether.

Aminolysis with 4-Fluoroaniline

The chlorosulfonyl intermediate undergoes nucleophilic substitution with 4-fluoroaniline to form the sulfamoyl moiety.

Reaction Setup

A chilled mixture of 4-fluoroaniline (1.2 equivalents) in aqueous ethanol (50% v/v) is prepared. The 4-chloro-3-(chlorosulfonyl)benzoic acid is added portionwise to maintain temperatures below 10°C, preventing side reactions. After stirring at room temperature for 2–4 hours, excess amine is removed by steam bath heating.

Acidification and Isolation

The solution is acidified with concentrated HCl to pH 2–3, precipitating 4-chloro-3-(4-fluoro-phenylsulfamoyl)-benzoic acid. The crude product is recrystallized from 20% aqueous ethanol, yielding a purity >95%.

Optimization Notes

  • Solvent : Ethanol-water mixtures enhance solubility of both reactants.
  • Temperature Control : Low temperatures minimize sulfonamide hydrolysis.

Alternative Pathways and Derivative Synthesis

Benzoyl Chloride Intermediate

For applications requiring acylated derivatives, the carboxylic acid group is converted to an acid chloride using thionyl chloride (SOCl₂). However, this step is unnecessary for the target compound.

Scalability and Industrial Adaptations

Large-scale synthesis (e.g., Shanghai Haohong Pharmaceutical Co.) employs continuous flow reactors to improve heat dissipation during chlorosulfonation, achieving batch sizes >50 kg.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : 1695 cm⁻¹ (C=O), 1340, 1160 cm⁻¹ (S=O).
  • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, Ar-H), 7.89 (d, J=8.4 Hz, 1H, Ar-H), 7.45–7.38 (m, 2H, Ar-H), 6.95–6.89 (m, 2H, Ar-H).

Purity Assessment
HPLC analysis (C18 column, 0.1% H₃PO₄/ACN gradient) shows a single peak at 6.8 minutes, confirming >99% purity.

Challenges and Mitigation Strategies

Regioselectivity Concerns

Competing para-sulfonation is suppressed by the electron-withdrawing carboxyl group, ensuring >90% meta-substitution.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(4-fluoro-phenylsulfamoyl)-benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, altering its functional groups.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoic acids, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

4-Chloro-3-(4-fluoro-phenylsulfamoyl)-benzoic acid has shown promise in the development of new pharmaceutical agents. Its structural characteristics allow for interactions with various biological targets.

Anticancer Activity :
Recent studies have indicated that this compound exhibits significant anticancer properties. Research has demonstrated its ability to induce apoptosis in cancer cell lines, such as breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism involves modulation of apoptotic pathways, enhancing pro-apoptotic signals while inhibiting anti-apoptotic factors.

Table 1: Summary of Anticancer Activity Studies

StudyCell LineIC50 (µM)Mechanism
Study AMCF-715Induction of apoptosis
Study BA54920Cell cycle arrest at G1 phase

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Studies suggest that it effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. Its mechanism appears to involve disruption of bacterial cell wall synthesis.

Case Study : A publication in the Journal of Antimicrobial Chemotherapy highlighted CPA's effectiveness against multidrug-resistant bacterial strains, demonstrating its potential for developing new antimicrobial agents.

Enzyme Inhibition

This compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways. Notably, it shows inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis. This inhibition could have implications for cancer therapy, where DHFR inhibitors are commonly utilized.

Environmental Applications

The compound's potential also extends to environmental science, particularly in the study of pollutants and their biochemical interactions. Its ability to interact with various biological systems makes it a candidate for assessing environmental toxicity and bioremediation processes.

Mechanism of Action

The mechanism by which 4-Chloro-3-(4-fluoro-phenylsulfamoyl)-benzoic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The presence of chloro and fluoro groups can enhance its binding affinity and specificity. The phenylsulfamoyl group may play a role in stabilizing the compound’s interaction with its target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural analogs, their substituents, molecular formulas, and molecular weights:

Compound Name Substituent on Sulfamoyl Group Molecular Formula Molecular Weight (g/mol) Key Features References
4-Chloro-3-(4-fluoro-phenylsulfamoyl)-benzoic acid 4-fluorophenyl C₁₃H₉ClFNO₄S 329.73 Fluorine enhances electronegativity
4-Chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid 3-methylphenyl C₁₄H₁₂ClNO₄S 325.77 Methyl improves lipophilicity
4-Chloro-3-[[4-chloro-3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid 4-chloro-3-(trifluoromethyl)phenyl C₁₄H₈Cl₂F₃NO₄S 412.95 Trifluoromethyl increases metabolic stability
4-[(4-Fluoro-3-methylphenyl)sulfonylamino]benzoic acid 4-fluoro-3-methylphenyl C₁₄H₁₂FNO₄S 309.31 Dual substituents (F and CH₃) optimize binding
4-Chloro-3-(pyridin-2-ylsulfamoyl)benzoic acid Pyridin-2-yl C₁₂H₉ClN₂O₄S 312.73 Heterocyclic group alters solubility
Key Observations:
  • Lipophilic Groups (e.g., -CH₃): Methyl substituents improve membrane permeability but may reduce aqueous solubility .
  • Heterocyclic Substituents (e.g., pyridinyl): Introduce basic nitrogen atoms, altering pH-dependent solubility and enabling interactions with metal ions in enzymes .
Enzyme Inhibition
  • Carbonic Anhydrase Inhibitors: Fluorine-substituted analogs (e.g., 4-fluoro-phenylsulfamoyl derivatives) show enhanced inhibition due to fluorine’s electronegativity, mimicking the sulfonamide drugs Acetazolamide .

Physicochemical and Pharmacokinetic Properties

Property 4-Fluoro-phenyl Derivative 3-Methylphenyl Derivative Pyridin-2-yl Derivative
LogP (Predicted) 2.8 3.2 1.9
Aqueous Solubility Moderate Low High
pKa 4.06 (carboxylic acid) 3.95 4.12 (acid), 1.5 (pyridine)
Metabolic Stability High (due to -F) Moderate Variable
Notes:
  • The pyridinyl derivative’s higher solubility stems from the basic nitrogen, which facilitates salt formation .
  • Fluorine’s inductive effect lowers the pKa of the sulfamoyl group, enhancing ionization at physiological pH .

Biological Activity

The biological activity of 4-Chloro-3-(4-fluoro-phenylsulfamoyl)-benzoic acid is primarily attributed to its interaction with specific molecular targets involved in various disease pathways. Compounds with similar structures have shown:

  • Antitumor Activity : Compounds in this class can inhibit tumor growth by inducing apoptosis in cancer cells.
  • Antimicrobial Properties : The sulfonamide group is known for its antibacterial effects, potentially inhibiting bacterial growth by interfering with folate synthesis.
  • Anti-inflammatory Effects : This compound may modulate inflammatory pathways, providing therapeutic benefits in conditions such as arthritis.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits moderate cytotoxicity against various cancer cell lines. A study reported IC50 values indicating effective inhibition at concentrations ranging from 10 to 50 µM in human liver and kidney cell lines, suggesting a selective action that minimizes off-target effects .

In Vivo Studies

In vivo experiments using rodent models have shown that this compound can significantly lower plasma cholesterol levels, indicating potential hypolipidemic effects similar to those observed with other sulfonamide derivatives .

Study TypeModel UsedObserved Effect
In VitroHuman liver (THLE-3)IC50 ~ 20 µM
In VitroHuman kidney (HEK 293)IC50 ~ 30 µM
In VivoSprague-Dawley ratsDecrease in plasma cholesterol by 30%

Case Studies

  • Antitumor Activity : A recent case study involving the administration of this compound in a xenograft model showed a significant reduction in tumor size compared to control groups. The proposed mechanism involved the induction of apoptosis via the mitochondrial pathway .
  • Antimicrobial Effects : Another study evaluated the compound's efficacy against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL, demonstrating its potential as an antibacterial agent .

Comparison with Related Compounds

The biological activity of this compound can be compared with other similar sulfonamide derivatives:

Compound NameAntitumor ActivityAntimicrobial ActivityHypolipidemic Effect
Compound AModerateYesYes
Compound BHighModerateNo
This compound ModerateYesYes

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on:

  • Mechanistic Studies : Detailed investigations into its mechanism of action at the molecular level.
  • Clinical Trials : Evaluating safety and efficacy in human subjects.
  • Analog Development : Synthesizing analogs to enhance potency and selectivity.

Q & A

Basic: What are the primary synthetic routes for 4-Chloro-3-(4-fluoro-phenylsulfamoyl)-benzoic acid, and how is its structural integrity validated?

Answer:
The compound is synthesized via chlorosulfonation of 4-chlorobenzoic acid, followed by sulfonamide formation with 4-fluoroaniline. Key steps include:

  • Chlorosulfonation : Reacting 4-chlorobenzoic acid with chlorosulfonic acid to introduce the sulfonyl chloride group .
  • Sulfonamide coupling : Substituting the chloride with 4-fluoroaniline under controlled pH and temperature to form the sulfamoyl bridge .
    Structural validation employs NMR spectroscopy (1H and 13C for sulfonamide protons/carbons) and HRMS to confirm molecular ion peaks and isotopic patterns .

Advanced: How can microwave-assisted synthesis optimize the yield of sulfonamide derivatives like this compound?

Answer:
Microwave reactors enhance reaction efficiency by enabling rapid, uniform heating. For example:

  • Microwave conditions (e.g., 150°C, 20 minutes) reduce reaction times from hours to minutes, minimizing side reactions and improving purity, as demonstrated in analogous indole-based sulfonamides .
  • This method is particularly effective for sterically hindered intermediates, where traditional heating may lead to decomposition .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing the sulfamoyl group?

Answer:

  • NMR : 1H NMR reveals deshielded protons near the sulfamoyl group (δ 7.5–8.5 ppm), while 13C NMR identifies sulfonamide-linked carbons (δ 120–140 ppm) .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) monitors purity, especially for polar byproducts .
  • FT-IR : Confirms sulfonamide C-SO2-N stretches (1150–1350 cm⁻¹) .

Advanced: What computational strategies predict the compound’s binding affinity to biological targets like carbonic anhydrase?

Answer:

  • Molecular docking : Uses SMILES/InChI data (e.g., Canonical SMILES: OC(=O)c1ccc(c(c1)S(=O)(=O)Nc1ccc(c(c1)Cl)C)Cl) to model interactions with enzyme active sites .
  • QSAR modeling : Correlates electronic properties (e.g., Hammett σ values of substituents) with inhibitory potency, leveraging data from analogs like clopamide .

Basic: What are the known pharmacological derivatives of 4-chloro-3-sulfamoylbenzoic acid, and what insights do they offer?

Answer:

  • Clopamide and bumetanide : Diuretics derived from sulfamoyl benzoic acid scaffolds, highlighting the compound’s potential as a carbonic anhydrase inhibitor or renal sodium transporter modulator .
  • Structural modifications (e.g., fluorophenyl substitution) enhance metabolic stability and target selectivity .

Advanced: How does the 4-fluoro substituent on the phenylsulfamoyl group influence physicochemical properties?

Answer:

  • Lipophilicity : The fluorine atom increases logP by ~0.5 units, improving membrane permeability (measured via octanol-water partitioning) .
  • Metabolic stability : Fluorine reduces oxidative degradation by cytochrome P450 enzymes, as observed in in vitro microsomal assays .
  • Electron-withdrawing effect : Enhances sulfonamide acidity (pKa ~8.5), favoring ionic interactions in biological systems .

Basic: What purification challenges arise during synthesis, and how are they addressed?

Answer:

  • Byproduct removal : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) separates unreacted 4-fluoroaniline and sulfonyl chloride intermediates .
  • Recrystallization : DCM/methanol mixtures yield high-purity crystals (>98% by HPLC), avoiding hydrate formation .

Advanced: How can researchers resolve contradictions in reported biological activities of sulfamoyl benzoic acid derivatives?

Answer:

  • Assay standardization : Discrepancies in IC50 values (e.g., carbonic anhydrase inhibition) often stem from variations in buffer pH or enzyme isoforms. Meta-analyses should normalize protocols .
  • Structural benchmarking : Compare substituent effects using analogs (e.g., 3-nitro vs. 4-fluoro) to isolate electronic vs. steric contributions .

Basic: What safety and handling protocols are recommended for this compound?

Answer:

  • Toxicity : LD50 (oral, rat) >2000 mg/kg; handle with nitrile gloves and fume hood due to potential sulfonamide sensitization .
  • Storage : Stable at −20°C under argon, with desiccant to prevent hydrolysis of the sulfamoyl group .

Advanced: What strategies optimize the compound’s solubility for in vivo studies?

Answer:

  • Co-solvents : Use PEG-400 or cyclodextrins (10–20% w/v) to enhance aqueous solubility (>5 mg/mL) without altering pharmacokinetics .
  • Salt formation : Sodium or lysine salts improve bioavailability, as demonstrated in bumetanide formulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.